Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Overview
Description
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a heterocyclic compound with a unique spiro structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a spiro linkage between two nitrogen atoms, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves the reaction of 3,9-diazaspiro[5.5]undecane-3-carboxylic acid with methanol in the presence of a suitable catalyst. One common method involves the use of 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine in solvents like isopropylamide, toluene, and acetonitrile at 50°C for 2.5 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 3,9-diazaspiro[5
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as γ-aminobutyric acid type A receptors. It acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This interaction can modulate various physiological processes, including neurotransmission and immune response .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A parent compound with similar structural features but lacking the ester group.
1,9-Diazaspiro[5.5]undecane: Another spiro compound with different substitution patterns.
Uniqueness
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to its specific spiro structure and the presence of the ester group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a γ-aminobutyric acid type A receptor antagonist sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVWUDVZXPVUMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2(CCNCC2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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